molecular formula C4H4ClF3N2O2 B023811 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine CAS No. 762240-99-3

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

Cat. No.: B023811
CAS No.: 762240-99-3
M. Wt: 204.53 g/mol
InChI Key: DYKIVKLXFDNBMY-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is a chemical compound that features both chloroacetyl and trifluoroacetyl functional groups attached to a hydrazine backbone

Mechanism of Action

Target of Action

The primary target of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, also known as N’-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide, is hydrazine . Hydrazine is a highly toxic organic molecule that poses a significant threat to human health .

Mode of Action

The compound interacts with hydrazine through a chemical reaction involving the ynone structure present in the compound . This interaction results in the cyclization of the ynone structure to pyrazole, leading to the restriction of the intramolecular charge transfer effect . This process significantly enhances the fluorescence of the compound, making it a useful tool for detecting hydrazine .

Biochemical Pathways

The compound’s interaction with hydrazine affects various biochemical pathways. For instance, the synthesis of unsymmetrical hydrazines involves cross-selective intermolecular NN reductive coupling of nitroarenes and anilines in the presence of a hydrosilane as the terminal reductant . This reaction offers good chemoselectivity and functional group tolerance .

Pharmacokinetics

The compound’s interaction with hydrazine suggests that it may have a high sensitivity (detection limit: 016 μM), a wide linear range (0–50 μM), and a high selectivity . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is a significant enhancement in fluorescence when hydrazine is added . This makes the compound a useful tool for detecting hydrazine in various environments, including weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound can detect hydrazine under weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions . Additionally, the compound has been successfully applied to detect hydrazine in real water samples and human blood serum , demonstrating its effectiveness in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine typically involves the reaction of chloroacetyl chloride with trifluoroacetyl hydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Hydrazine and sodium borohydride are typical reducing agents.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Major Products

    Substitution Products: Various substituted hydrazine derivatives.

    Reduction Products: Hydrazine derivatives.

    Oxidation Products: Azo compounds.

Comparison with Similar Compounds

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3N2O2/c5-1-2(11)9-10-3(12)4(6,7)8/h1H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKIVKLXFDNBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NNC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474799
Record name N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762240-99-3
Record name N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine hydrate (15 g, 35 wt %) is mixed acetonitrile (22.5 mL) and cooled to about 10° C. Ethyl trifluoroacetate (23.3 g) is added over 1 hour. The resulting solution is warmed to 20° C. and stirred for about 1 hour. The solution is cooled to 0-2° C. 50 wt % aqueous NaOH (7.88 g) and chloroacetyl chloride (22.2 g) are added to the reaction solution simultaneously over 2 hours. The reaction mixture is warmed to 15-18° C. and stirred for about 5 hours. Solvent is distilled off under vacuum at about 30° C. Water (50 mL) and ethyl acetate (100 mL) are added to the obtained crude. The organic and aqueous layers are separated and aqueous layer is washed with ethyl acetate (2×50 mL). The organic layers are combined and washed with water (2×50 mL) followed by washing with 15% sodium chloride solution (2×50 mL). The combined organic layer is dried over sodium sulfate. The solvent is completely distilled off under vacuum to afford the title compound. (Yield: 98.3%)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Name
Quantity
7.88 g
Type
reactant
Reaction Step Three
Quantity
22.2 g
Type
reactant
Reaction Step Three
Yield
98.3%

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